

4-Chloro-1,2-dihydropyridazine-3,6-dione chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-1,2-dihydropyridazine-3,6-dione

Cat. No.: B1583366

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **4-Chloro-1,2-dihydropyridazine-3,6-dione**

Introduction: A Versatile Heterocyclic Building Block

4-Chloro-1,2-dihydropyridazine-3,6-dione is a chlorinated heterocyclic compound belonging to the pyridazine family.^[1] Its structure, featuring a reactive chlorine atom and a dione system within a six-membered nitrogen-containing ring, makes it a valuable and versatile intermediate in chemical synthesis.^[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development. The compound's significance lies in its capacity to serve as a scaffold for constructing more complex molecules, particularly within medicinal chemistry where chlorinated heterocycles are prevalent in FDA-approved drugs.^{[2][3]}

PART 1: Molecular Identity and Physicochemical Characteristics

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique identifiers and structural features.

- IUPAC Name: **4-chloro-1,2-dihydropyridazine-3,6-dione**^[4]

- CAS Number: 5397-64-8[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: C₄H₃ClN₂O₂[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Weight: 146.53 g/mol [\[1\]](#)[\[4\]](#)

The molecule consists of a pyridazine core, a six-membered ring with two adjacent nitrogen atoms, substituted with a chlorine atom at the 4-position and two carbonyl groups at the 3 and 6-positions.[\[1\]](#) This arrangement results in a planar structure where the electronegative chlorine atom significantly influences the ring's electronic properties and reactivity.[\[1\]](#)

Structural Identifiers:

- SMILES:C1=C(C(=O)NNC1=O)Cl[\[1\]](#)[\[4\]](#)
- InChI:InChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9)[\[1\]](#)[\[4\]](#)

A key characteristic of the pyridazinedione ring is its existence in tautomeric forms. It can exist in the dione form or the aromatic diol form (4-Chloropyridazine-3,6-diol), which influences its reactivity and physical properties.[\[1\]](#)

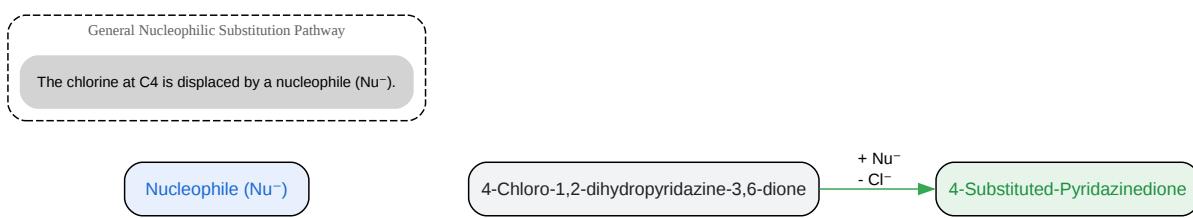
Physicochemical Properties

4-Chloro-1,2-dihydropyridazine-3,6-dione is typically encountered as a solid.[\[1\]](#) Its key physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
Melting Point	285-288 °C (decomposes)	[5]
Density	1.61 ± 0.1 g/cm ³ (Predicted)	[5]
pKa	7.0 ± 0.40 (Predicted)	[5]
XLogP3	-0.1	[4]

PART 2: Reactivity Profile and Synthetic Pathways

Principles of Reactivity

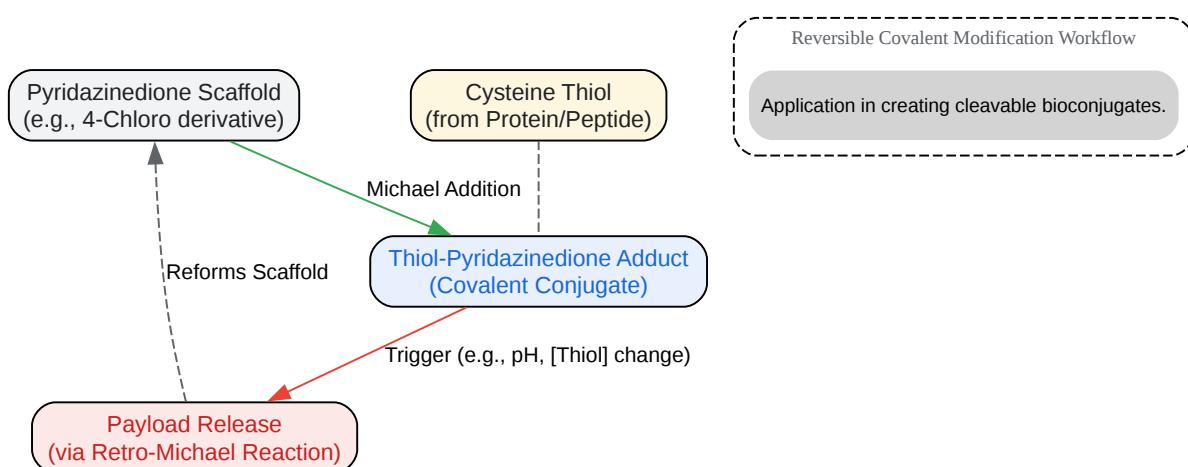

The chemical behavior of **4-Chloro-1,2-dihydropyridazine-3,6-dione** is governed by two primary features:

- The C-Cl Bond: The chlorine atom at the 4-position is attached to an electron-deficient carbon due to the influence of the adjacent carbonyl and ring nitrogen atoms. This makes it a good leaving group, rendering the position susceptible to nucleophilic substitution.
- The α,β -Unsaturated Carbonyl System: The double bond between C4 and C5 is part of an α,β -unsaturated system, making it an electrophilic site for Michael addition reactions, particularly with soft nucleophiles like thiols.

The electron-withdrawing nature of the chlorine substituent activates the pyridazinedione ring, making it more reactive towards nucleophiles compared to unsubstituted analogues.[\[6\]](#)

Key Reaction Types

The displacement of the chloride ion is a cornerstone of this molecule's synthetic utility. A wide range of nucleophiles can be used to introduce new functional groups at the 4-position. This reaction is fundamental for building molecular diversity from the pyridazinedione scaffold. Studies on related chloro-substituted pyridazinones demonstrate that phenols, amines, and thiols readily displace the chlorine atom under basic conditions (e.g., NaH or K_2CO_3).[\[7\]](#)[\[8\]](#)



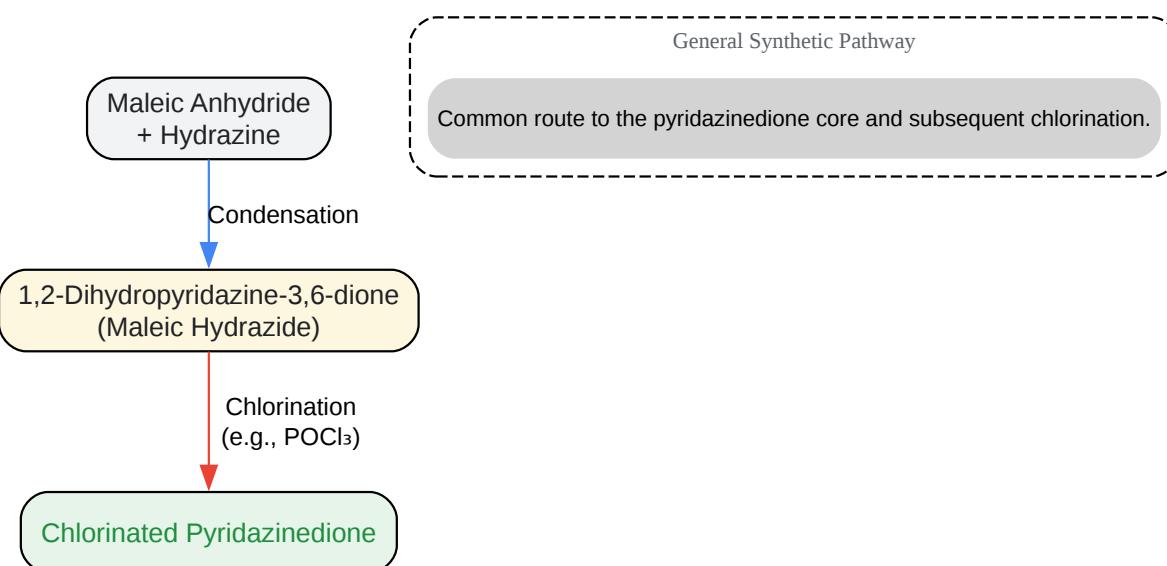
[Click to download full resolution via product page](#)

Caption: General Nucleophilic Substitution Pathway

In the context of drug development, particularly for antibody-drug conjugates (ADCs) and covalent inhibitors, the reactivity of pyridazinediones with cysteine thiols is of paramount

importance. The pyridazinedione scaffold can undergo a reversible Michael addition with thiols. [9] This property allows for the creation of "cleavable linkers" that are stable under certain physiological conditions but can release a payload (e.g., a drug) in a different environment, such as the reducing environment inside a cell.[10] The rate of this addition and the reverse retro-Michael reaction can be tuned by modifying substituents on the pyridazinedione ring, making it a highly adaptable platform for drug delivery systems.[9]

[Click to download full resolution via product page](#)


Caption: Reversible Covalent Modification Workflow

Synthesis Protocol

The synthesis of chlorinated pyridazinediones often begins with readily available precursors. A common route involves the reaction of maleic anhydride with hydrazine to form 1,2-dihydropyridazine-3,6-dione (maleic hydrazide), which is then chlorinated.[11] While the direct chlorination of maleic hydrazide can be complex, a more general and effective method for creating chloro-substituted pyridazines is the treatment of the dihydroxy-pyridazine precursor with a chlorinating agent like phosphorus oxychloride (POCl_3).[12]

Experimental Protocol: General Chlorination of a Dihydroxypyridazine

- Setup: To a round-bottom flask equipped with a stirrer and reflux condenser, add the 3,6-dihydroxypyridazine precursor (1 equivalent).
- Reagent Addition: Carefully add phosphorus oxychloride (POCl_3) (2-3 equivalents) and an appropriate solvent such as chloroform.[12]
- Reaction: Heat the mixture under stirring, for instance at 50°C , for several hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, remove the solvent and excess POCl_3 under reduced pressure.
- Purification: The crude product is then purified, typically by silica gel column chromatography, to yield the desired 3,6-dichloropyridazine product.[12]

[Click to download full resolution via product page](#)

Caption: General Synthetic Pathway

PART 3: Analytical Characterization

The identity and purity of **4-Chloro-1,2-dihydropyridazine-3,6-dione** are confirmed using standard analytical techniques.

- NMR Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to be simple, showing a signal for the vinyl proton at C5 and broad signals for the N-H protons of the hydrazide moiety.[4]
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching and strong absorptions for the C=O (carbonyl) groups.[4][13]
- Mass Spectrometry (MS): Mass spectrometry analysis will show a molecular ion peak (M^+) at an m/z corresponding to its molecular weight (~146 g/mol), with a characteristic isotopic pattern (~3:1 ratio for M^+ and $\text{M}+2$ peaks) due to the presence of the chlorine atom.[1][14]

PART 4: Safety and Handling

As a reactive chemical intermediate, proper handling of **4-Chloro-1,2-dihydropyridazine-3,6-dione** is critical.

Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

- Pictograms: Danger[4]
- Hazard Statements:
 - H302: Harmful if swallowed.[4][15]
 - H315: Causes skin irritation.[4][15]
 - H318: Causes serious eye damage.[4][15]
 - H335: May cause respiratory irritation.[4][15]

Recommended Handling and Storage

Handling Protocol:

- Ventilation: Always work in a well-ventilated area, preferably under a chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid Inhalation/Contact: Do not inhale dust or vapors. Avoid contact with skin and eyes.
- Contamination: In case of contact, immediately flush the affected area with plenty of water. Take off contaminated clothing.

Storage:

- Store in a tightly closed container in a dry and well-ventilated place.
- Keep away from heat, open flames, and sources of ignition. The compound may also be sensitive to light, air, and moisture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-1,2-dihydropyridazine-3,6-dione (5397-64-8) for sale [vulcanchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-1,2-dihydropyridazine-3,6-dione | C₄H₃CIN₂O₂ | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Substituent effects on the reactivity of benzoquinone derivatives with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mdpi.com [mdpi.com]
- 9. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents [patents.google.com]
- 12. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 13. ijrcs.org [ijrcs.org]
- 14. PubChemLite - 4-chloro-1,2-dihydropyridazine-3,6-dione (C4H3ClN2O2) [pubchemlite.lcsb.uni.lu]
- 15. chemical-label.com [chemical-label.com]
- To cite this document: BenchChem. [4-Chloro-1,2-dihydropyridazine-3,6-dione chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583366#4-chloro-1-2-dihydropyridazine-3-6-dione-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com